Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Overview
Description
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 . The compound is in liquid form .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The this compound molecule contains a total of 35 bonds. There are 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structure
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate and its derivatives are synthesized through various chemical reactions, often starting from commercially available reagents. For example, a synthesis method involving tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed for 8-oxa-2-azaspiro[4.5]decane, which shows promise for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Another study focused on the synthesis and structure of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, a compound related to this compound (Kuroyan et al., 1991).
Pharmacological Studies
This compound derivatives have been studied for their potential as pharmacological agents. One study synthesized and assessed 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, which could be used for the symptomatic treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995). Another investigation synthesized 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists, though these compounds showed varying levels of activity (Brubaker & Colley, 1986).
Material Science
In material science, this compound derivatives have been explored for their potential in nonlinear optical devices. A study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrated its suitability as an organic material for such devices, following thorough material purification, crystal growth, and characterization (Kagawa et al., 1994).
Chemical Reactions and Mechanisms
Various chemical reactions and mechanisms involving this compound derivatives have been studied. For instance, the three-component condensation of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols produced substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, highlighting their medicinal chemistry significance (Sabitov et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-4-11(12-9)5-7-14-8-6-11/h9,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSSQNYUNNRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(N1)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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